molecular formula C18H19NO3S3 B11176473 ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate

ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate

Cat. No.: B11176473
M. Wt: 393.5 g/mol
InChI Key: ZNSYLZNUOITRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is a complex organic compound with a unique structure that combines multiple functional groups, including an ester, a thioxo group, and a quinoline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Thioxo Group: The thioxo group can be introduced via a reaction with Lawesson’s reagent, which converts carbonyl groups to thiocarbonyl groups.

    Esterification: The final step involves esterification with ethyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, converting it to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the quinoline core or the thioxo group, leading to various reduced derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the ethoxy group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinoline derivatives and thiols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the quinoline core is particularly noteworthy, as many quinoline derivatives are known for their pharmacological activities.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The thioxo group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and exhibit antimalarial activity.

    Thioxo Compounds: Compounds containing thioxo groups, such as thiourea derivatives, are known for their diverse biological activities.

Uniqueness

Ethyl oxo(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the quinoline and thioxo groups in a single molecule allows for a wide range of chemical modifications and applications.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

Molecular Formula

C18H19NO3S3

Molecular Weight

393.5 g/mol

IUPAC Name

ethyl 2-oxo-2-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)acetate

InChI

InChI=1S/C18H19NO3S3/c1-6-22-16(21)15(20)19-13-10(3)7-9(2)8-11(13)12-14(18(19,4)5)24-25-17(12)23/h7-8H,6H2,1-5H3

InChI Key

ZNSYLZNUOITRDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SSC3=S)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.